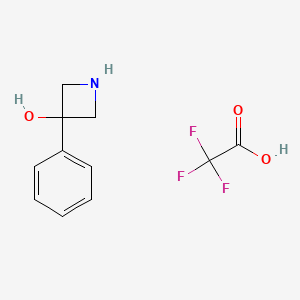

3-Phenylazetidin-3-ol, trifluoroacetic acid

Übersicht

Beschreibung

3-Phenylazetidin-3-ol, trifluoroacetic acid is a compound with the molecular formula C11H12F3NO3 and a molecular weight of 263.22 g/mol . It is a salt formed from 3-Phenylazetidin-3-ol and trifluoroacetic acid. This compound is known for its unique structure, which includes a phenyl group attached to an azetidine ring, and its trifluoroacetate counterion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Phenylazetidin-3-ol, trifluoroacetic acid involves the reaction of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the product is then purified by silica gel chromatography . Another method involves the use of phenylmagnesium bromide in tetrahydrofuran, followed by quenching with saturated aqueous ammonium chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylazetidin-3-ol, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The azetidine ring can be reduced to form a more saturated ring structure.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-phenylazetidin-3-one.

Reduction: Formation of 3-phenylazetidine.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Synthesis and Reaction Mechanisms:

3-Phenylazetidin-3-ol can serve as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in organic synthesis. The trifluoroacetic acid component plays a crucial role as a strong acid catalyst, facilitating reactions such as esterification and acylation.

Table 1: Key Reactions Involving 3-Phenylazetidin-3-ol

| Reaction Type | Description | Conditions |

|---|---|---|

| Esterification | Formation of esters from alcohols and acids | Acidic conditions with trifluoroacetic acid as catalyst |

| Acylation | Introduction of acyl groups to nucleophiles | Use of trifluoroacetic anhydride |

| Deprotection | Removal of protecting groups in multi-step syntheses | Treatment with trifluoroacetic acid |

Medicinal Chemistry

Pharmacological Potential:

Research indicates that derivatives of 3-phenylazetidin-3-ol may exhibit significant biological activities, including antimicrobial and anticancer properties. The trifluoroacetic acid moiety enhances solubility and bioavailability, making these compounds promising candidates for drug development.

Case Study: Anticancer Activity

A study investigated the anticancer effects of 3-phenylazetidin-3-ol derivatives on various cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation through apoptosis induction, suggesting their potential use as chemotherapeutic agents.

Table 2: Biological Activity of 3-Phenylazetidin-3-ol Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Derivative B | A549 (Lung Cancer) | 10 | Cell cycle arrest |

| Derivative C | HeLa (Cervical Cancer) | 12 | Inhibition of DNA synthesis |

Materials Science

Development of Functional Materials:

The unique properties of 3-phenylazetidin-3-ol allow it to be utilized in creating functional materials. Its ability to form stable polymers can be exploited in coatings and adhesives that require specific thermal and chemical resistance.

Case Study: Polymerization Studies

Research has shown that incorporating 3-phenylazetidin-3-ol into polymer matrices enhances mechanical strength and thermal stability. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace.

Safety and Handling Considerations

Due to the corrosive nature of trifluoroacetic acid, proper safety protocols must be followed when handling this compound. It is essential to use personal protective equipment (PPE), including gloves and goggles, to prevent chemical burns or exposure.

Table 3: Safety Measures for Handling Trifluoroacetic Acid

| Hazard | Recommended Safety Measure |

|---|---|

| Skin Contact | Use chemical-resistant gloves |

| Eye Exposure | Wear ANSI-approved chemical splash goggles |

| Inhalation | Conduct work in a fume hood |

Wirkmechanismus

The mechanism of action of 3-Phenylazetidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. The trifluoroacetate counterion can enhance the compound’s solubility and stability in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Phenylazetidin-3-one

- 3-Phenylazetidine

- 3-Hydroxy-3-phenylazetidine

Uniqueness

3-Phenylazetidin-3-ol, trifluoroacetic acid is unique due to the presence of both a hydroxyl group and a trifluoroacetate counterion. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds .

Biologische Aktivität

3-Phenylazetidin-3-ol, trifluoroacetic acid (CAS No. 958297-39-7) is a compound with notable biological activity, characterized by its unique molecular structure comprising a phenyl group and an azetidine ring. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Molecular Formula : C11H12F3NO3

Molecular Weight : 263.22 g/mol

IUPAC Name : 3-phenylazetidin-3-ol; 2,2,2-trifluoroacetic acid

The compound features a trifluoroacetate counterion that enhances its solubility and stability in biological systems, making it a candidate for various applications in pharmacology and biochemistry .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Hydrogen Bonding : The azetidine ring can form hydrogen bonds with amino acid side chains in proteins, facilitating interactions that may alter protein function.

- π-π Interactions : The phenyl group engages in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding .

- Increased Solubility : The trifluoroacetate enhances solubility, which is crucial for bioavailability in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several pathogens. For instance:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 10 | 128 |

These results suggest potential applications in developing antimicrobial agents .

Anticancer Activity

Research has indicated that 3-Phenylazetidin-3-ol may have anticancer properties. In vitro studies demonstrated:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings highlight the compound's potential as a lead structure for anticancer drug development .

Study on Antimicrobial Effects

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including 3-Phenylazetidin-3-ol. The study concluded that the trifluoroacetate moiety significantly enhances the compound's antibacterial properties against Gram-positive bacteria .

Study on Anticancer Mechanisms

Another study published in Cancer Letters investigated the mechanism of action of azetidine derivatives. It was found that 3-Phenylazetidin-3-ol induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Applications in Research and Industry

The compound has significant implications in various fields:

- Pharmaceutical Development : Its antimicrobial and anticancer activities make it a candidate for further drug development.

- Chemical Synthesis : Used as an intermediate in synthesizing complex organic molecules.

- Material Science : Potential applications in developing new materials with specific chemical properties due to its unique structure .

Eigenschaften

IUPAC Name |

3-phenylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.C2HF3O2/c11-9(6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,10-11H,6-7H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYUWUOCUQVEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958297-39-7 | |

| Record name | 3-phenylazetidin-3-ol; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.